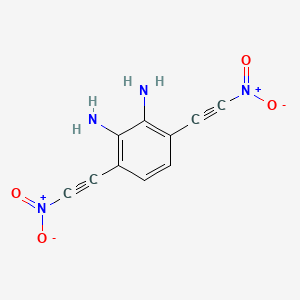
1H-Pyrrole, 5-ethoxy-1,2,3-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 5-ethoxy-1,2,3-triphenyl- is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of three phenyl groups and an ethoxy group attached to the pyrrole ring. The molecular formula is C24H21NO, and it has a molecular weight of 339.4296 .
Méthodes De Préparation
The synthesis of 1H-Pyrrole, 5-ethoxy-1,2,3-triphenyl- can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran . Industrial production methods may involve the use of metal-catalyzed conversions of primary diols and amines to pyrroles, which are catalyzed by stable manganese complexes .
Analyse Des Réactions Chimiques
1H-Pyrrole, 5-ethoxy-1,2,3-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation may yield halogenated pyrroles, while nitration can produce nitropyrroles.
Applications De Recherche Scientifique
1H-Pyrrole, 5-ethoxy-1,2,3-triphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 5-ethoxy-1,2,3-triphenyl- involves its interaction with molecular targets and pathways within cells. The compound can form hydrogen bonds and participate in proton transfer processes, which can affect the structure and function of proteins and other biomolecules . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 5-ethoxy-1,2,3-triphenyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-: This compound has a similar pyrrole ring structure but with different substituents, leading to distinct chemical and biological properties.
1H-Pyrrole, 2,3,5-trimethyl-: Another similar compound with different substituents, which can result in unique reactivity and applications.
Propriétés
Numéro CAS |
183614-37-1 |
|---|---|
Formule moléculaire |
C24H21NO |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
5-ethoxy-1,2,3-triphenylpyrrole |
InChI |
InChI=1S/C24H21NO/c1-2-26-23-18-22(19-12-6-3-7-13-19)24(20-14-8-4-9-15-20)25(23)21-16-10-5-11-17-21/h3-18H,2H2,1H3 |
Clé InChI |
JBDCHHGJWUPQCN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


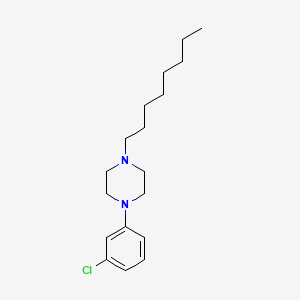
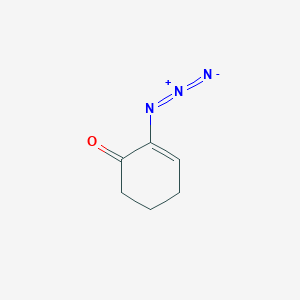
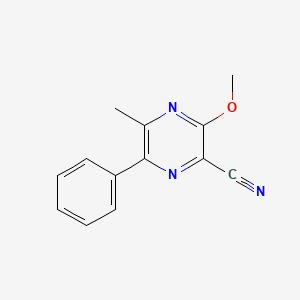
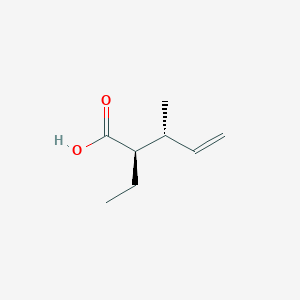
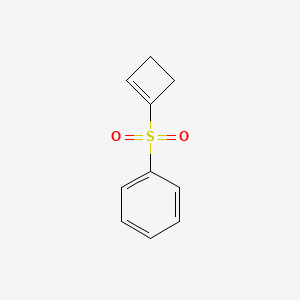

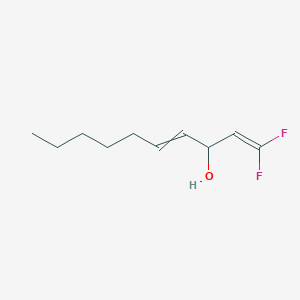
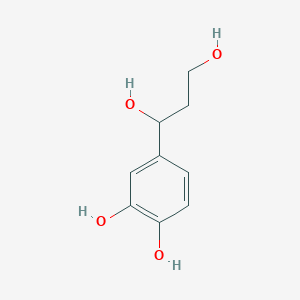
![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)

![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
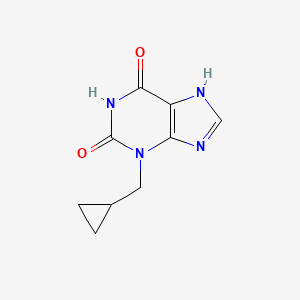
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
